Ethyl palmitate

Description

Ethyl palmitate has been reported in Bupleurum chinense, Pyrola japonica, and other organisms with data available.

Ethyl hexadecanoate is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

ethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRNKXNNONJFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

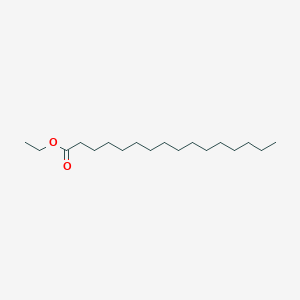

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047511 | |

| Record name | Ethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless crystals with a waxy odour | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl hexadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

192.00 to 193.00 °C. @ 10.00 mm Hg | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and oils, insoluble in water | |

| Record name | Ethyl hexadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.865 | |

| Record name | Ethyl hexadecanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

628-97-7 | |

| Record name | Ethyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRD3M534ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 °C | |

| Record name | Ethyl hexadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The In Vivo Biological Role of Ethyl Palmitate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl palmitate, a fatty acid ethyl ester (FAEE), has long been recognized as a non-oxidative metabolite of ethanol, historically implicated in alcohol-induced organ damage. However, emerging research has unveiled a more complex and nuanced biological role for this molecule. This technical guide provides an in-depth exploration of the in vivo functions of this compound, moving beyond its association with ethanol toxicity to elucidate its involvement in inflammatory signaling, cellular stress responses, and its potential as a therapeutic modulator. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound, offering a comprehensive resource for researchers in academia and the pharmaceutical industry.

Endogenous Formation and Physiological Concentrations

This compound is synthesized in the body, primarily in the liver and pancreas, through the esterification of ethanol with palmitic acid. This process is catalyzed by various enzymes, including fatty acid ethyl ester synthases. Following ethanol consumption, this compound, along with ethyl oleate, becomes one of the most predominant FAEEs found in the bloodstream and various tissues.[1]

While historically considered a marker of alcohol intake, the physiological and pathological significance of its concentration is a subject of ongoing investigation. Post-mortem studies on chronic alcoholics have provided valuable insights into the accumulation of FAEEs in tissues.

Table 1: Fatty Acid Ethyl Ester (FAEE) Concentrations in Human Adipose Tissue (Post-Mortem)

| Subject Group | Mean FAEE Concentration (nmol/g ± SEM) | Reference |

| Chronic Alcoholics | 300 ± 46 | [2] |

| Unintoxicated Non-alcoholics | 43 ± 13 | [2] |

Anti-inflammatory Properties of this compound

Contrary to its association with alcohol-induced organ damage, several studies have demonstrated the potent anti-inflammatory effects of this compound. In preclinical models of endotoxemia, administration of this compound has been shown to significantly reduce the production of pro-inflammatory cytokines.

Amelioration of Lethal Endotoxemia

A key discovery in the biological role of this compound is its ability to protect against lethal endotoxemia induced by lipopolysaccharide (LPS). This protective effect is mediated through the induction of hepatic fetuin-A, a hepatokine with known anti-inflammatory properties.[3]

Table 2: Effect of this compound on Survival Rate in LPS-Induced Endotoxemia in Mice

| Treatment Group | Survival Rate (%) | Reference |

| LPS (15 mg/kg) | 50 | [3] |

| EP (5 mg/kg) + LPS (15 mg/kg) | 100 | [3] |

| EP (10 mg/kg) + LPS (15 mg/kg) | 100 | [3] |

Modulation of Pro-inflammatory Cytokines

This compound has been shown to significantly attenuate the LPS-induced surge in pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] This effect is, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Table 3: Effect of this compound on Plasma Cytokine Levels in LPS-Induced Endotoxemia in Rats

| Treatment Group | Plasma TNF-α Reduction (%) | Plasma IL-6 Reduction (%) | Reference |

| This compound | Significant | Significant | [4] |

Signaling Pathways Modulated by this compound

The biological effects of this compound are orchestrated through its interaction with key signaling pathways, most notably the Toll-like receptor 4 (TLR4) and NF-κB pathways.

The Fetuin-A - TLR4 Axis

Recent evidence suggests that fetuin-A, induced by this compound, acts as an endogenous ligand for TLR4.[5][6][7] This interaction is crucial in mediating the inflammatory response to saturated fatty acids. By increasing fetuin-A levels, this compound can modulate TLR4 signaling, thereby dampening the inflammatory cascade initiated by ligands such as LPS.

References

- 1. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid ethyl esters in adipose tissue. A laboratory marker for alcohol-related death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of mthis compound and this compound in different experimental rat models (Journal Article) | OSTI.GOV [osti.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. Fetuin-A acts as an endogenous ligand of TLR4 to promote lipid-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ethyl palmitate as a fatty acid ethyl ester (FAEE)

An In-depth Technical Guide to Ethyl Palmitate as a Fatty Acid Ethyl Ester (FAEE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the ethyl ester of palmitic acid, is a significant member of the fatty acid ethyl ester (FAEE) family.[1][2] These molecules are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol.[3][4] Once considered biologically inert, this compound and other FAEEs are now recognized as active mediators in various physiological and pathological processes, most notably in the context of ethanol-induced organ damage.[3][4] They also serve as reliable short-term biomarkers for alcohol consumption.[5] Recent research has further illuminated the role of this compound in cellular signaling, including inflammation and lipotoxicity. This guide provides a comprehensive technical overview of this compound, covering its biochemical properties, metabolic pathways, analytical methodologies, and its emerging significance in biomedical research and drug development.

Biochemical Profile and Properties

This compound (also known as ethyl hexadecanoate) is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxyl group of palmitic acid with the hydroxyl group of ethanol.[1][2] It is found in various natural sources and is also produced endogenously in humans following ethanol consumption.[1][3]

Physical and Chemical Data

The fundamental properties of this compound are critical for its handling, analysis, and understanding its behavior in biological systems. Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O₂ | [1][6] |

| Molecular Weight | 284.48 g/mol | [1][2] |

| CAS Number | 628-97-7 | [2][7] |

| Appearance | Colorless solid or liquid with a wax-like odor | [6][8] |

| Melting Point | 24-26 °C | [2] |

| Boiling Point | 192-193 °C at 10 mmHg | [2] |

| Density | 0.857 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.440 | [2] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents | [1][6][7] |

| LogP | 7.74 | [2] |

Biosynthesis and Metabolism

The formation of this compound in the body is primarily a consequence of ethanol ingestion. This process can occur in various tissues, with the highest activities observed in the pancreas, liver, and lungs.[9]

Enzymatic Synthesis

The primary pathway for this compound synthesis is an enzymatic reaction catalyzed by FAEE synthases.[10] This process involves the esterification of palmitic acid (or its activated form, palmitoyl-CoA) with ethanol. Studies using Hep G2 cells have shown a marked preference for the synthesis of this compound and ethyl oleate over other FAEEs following ethanol exposure, suggesting a degree of substrate specificity in the metabolic machinery.[3][4] Interestingly, the synthesis of this compound appears to be uniquely unaffected by the extracellular concentration of its precursor fatty acid, palmitate, unlike other FAEEs.[3][4]

Caption: Enzymatic synthesis of this compound from ethanol and palmitic acid.

Physiological Roles and Toxicological Impact

This compound is a biologically active molecule implicated in both physiological signaling and the pathology of alcohol-related diseases.

Marker of Ethanol Consumption

Following ethanol intake, FAEEs, including this compound, accumulate in the blood. Their presence and concentration can be used as sensitive and specific short-term biomarkers to confirm alcohol use.[5] In a controlled drinking study, this compound and ethyl oleate were the most abundant FAEEs detected, reaching maximum concentrations within 2 to 4 hours after consumption.[5]

| FAEE Species | Mean Peak Concentration (c̅ₘₐₓ) (ng/mL) |

| This compound | 144 ± 35 |

| Ethyl Oleate | 125 ± 55 |

| Ethyl Stearate | 71 ± 21 |

| Ethyl Myristate | 14 ± 4 |

| Total FAEEs | 344 ± 91 |

| Data from a drinking study where subjects reached a blood alcohol concentration of 0.8 g/kg.[5] |

Cellular Signaling and Lipotoxicity

This compound is a known mediator of cellular toxicity, particularly in the context of alcohol-induced pancreatitis and non-alcoholic steatohepatitis (NASH).[6][11] Its lipotoxic effects are largely driven by the disruption of intracellular calcium (Ca²⁺) homeostasis. This compound increases cytosolic Ca²⁺ concentration, which triggers a cascade of detrimental events including endoplasmic reticulum (ER) stress, mitochondrial permeability transition (mPT), and ultimately, apoptotic cell death.[6][11]

Caption: Signaling cascade of this compound-induced lipotoxicity.

Anti-inflammatory Activity

Paradoxically, this compound has also demonstrated significant anti-inflammatory properties in various experimental models.[12][13] It has been shown to reduce carrageenan-induced paw edema, decrease levels of prostaglandin E2 (PGE2), and lower plasma levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced endotoxemia.[12] These effects are partly mediated by the inhibition of the NF-κB signaling pathway.[12] Furthermore, this compound can induce the hepatic production of fetuin-A, a protein with anti-inflammatory attributes, which may contribute to its protective effects in sepsis and endotoxemia.[14]

Caption: Anti-inflammatory mechanisms of this compound.

Experimental Protocols

Accurate and reproducible methods for the synthesis, extraction, and quantification of this compound are essential for research.

Protocol: Enzymatic Synthesis of FAEEs

This protocol describes a general one-step transesterification reaction for producing FAEEs from an oil source.[15]

-

Reactant Preparation : Prepare a reaction mixture containing the lipid source (e.g., triglyceride-rich oil), ethanol, and a biocatalyst. A typical molar ratio of ethanol to oil is 3:1 to 7:1.[16]

-

Biocatalyst : Use an immobilized lipase, such as Novozym 435, as the biocatalyst. The catalyst concentration typically ranges from 1.5% to 3.5% by weight of the oil.[16]

-

Reaction Conditions : Conduct the reaction in a solvent-free medium at a controlled temperature (e.g., 60-80 °C) with constant stirring.[16]

-

Reaction Monitoring : Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots and analyzing the FAEE content via gas chromatography (GC).[15]

-

Product Separation : After the reaction, separate the FAEE-rich layer from the glycerol byproduct, typically by centrifugation.

-

Purification : Purify the FAEEs through washing steps and subsequent removal of residual water and ethanol, often by vacuum evaporation.

Protocol: Extraction and Quantification from Biological Samples

This protocol outlines a common workflow for analyzing this compound in blood or tissue.[5][17][18]

-

Sample Collection : Collect biological samples (e.g., whole blood, plasma, tissue homogenate). For blood, using dried blood spots (DBS) can prevent the post-sampling formation of FAEEs.[5]

-

Internal Standard : Add a deuterated internal standard (e.g., d₅-ethyl palmitate) to the sample to ensure accurate quantification.[18]

-

Extraction :

-

Solvent Evaporation : Evaporate the organic solvent layer to dryness under a stream of nitrogen.

-

Reconstitution : Reconstitute the dried residue in a suitable solvent for analysis.

-

Analysis :

-

Data Analysis : Quantify the concentration of this compound by comparing its peak area to that of the internal standard against a calibration curve.

Caption: Workflow for this compound extraction and quantification.

Conclusion and Future Directions

This compound has transitioned from being viewed as a simple byproduct of alcohol metabolism to a key player in cellular signaling and a reliable biomarker. Its dual role in promoting lipotoxicity while also possessing anti-inflammatory potential presents a complex but fascinating area for future research. For professionals in drug development, understanding the pathways modulated by this compound could unveil novel therapeutic targets for managing conditions like alcoholic pancreatitis, metabolic syndrome, and sepsis. Further investigation into the specificities of FAEE synthase enzymes and the downstream effects of individual FAEEs will be crucial in fully harnessing this knowledge for clinical and scientific advancement.

References

- 1. This compound | C18H36O2 | CID 12366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Palmitic acid ethyl ester | 628-97-7 [chemicalbook.com]

- 3. This compound and ethyl oleate are the predominant fatty acid ethyl esters in the blood after ethanol ingestion and their synthesis is differentially influenced by the extracellular concentrations of their corresponding fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. CAS 628-97-7: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lysosomal Ca2+ as a mediator of palmitate-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of mthis compound and this compound in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Datasets on process transesterification of binary blend of oil for fatty acid ethyl ester (FAEE) synthesized via the ethanolysis of heterogeneous doped catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An improved method for rapidly quantifying fatty acid ethyl esters in meconium suitable for prenatal alcohol screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]

Ethyl Palmitate: A Comprehensive Technical Guide to its Role as a Biomarker for Ethanol Consumption

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ethyl palmitate as a sensitive and specific biomarker for both acute and chronic ethanol consumption. This compound, a fatty acid ethyl ester (FAEE), is a direct metabolite of ethanol formed through non-oxidative pathways. Its presence and concentration in various biological matrices serve as a reliable indicator of alcohol intake, offering a longer detection window than direct ethanol measurement. This document details the biochemical basis of this compound formation, analytical methodologies for its detection, and a summary of key quantitative findings.

Biochemical Foundation: The Non-Oxidative Metabolism of Ethanol

While the majority of ingested ethanol is metabolized oxidatively in the liver, a smaller but significant portion undergoes non-oxidative metabolism, leading to the formation of FAEEs.[1][2] This process involves the enzymatic esterification of ethanol with endogenous fatty acids or fatty acyl-CoAs.[3][4] this compound is one of the most prominent FAEEs found in the body following alcohol consumption.[5][6][7]

The formation of FAEEs, including this compound, is catalyzed by several enzymes, with fatty acid ethyl ester synthases (FAEE synthases) playing a key role.[2][3][4] These enzymes are present in various tissues, with notable activity in the pancreas, liver, heart, and brain, which are organs susceptible to alcohol-induced damage.[3][4][8] The accumulation of FAEEs in these tissues is believed to contribute to the cytotoxic effects associated with chronic alcohol abuse.[3][8]

Below is a diagram illustrating the principal biochemical pathway for the formation of this compound from ethanol and palmitic acid.

Analytical Methodologies for this compound Detection

The quantification of this compound in biological samples is primarily achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11][12] Sample preparation is a critical step to isolate the lipophilic FAEEs from the complex biological matrix.

2.1. Biological Matrices

This compound can be detected in various biological specimens, each providing a different window of detection for ethanol consumption:

-

Blood (Plasma/Serum): Detects recent, acute alcohol consumption. FAEEs can be measurable in serum for up to 24 hours after alcohol intake, even when blood alcohol concentrations are low.[8]

-

Hair: Provides a long-term history of alcohol consumption, spanning months to years depending on the length of the hair shaft.[9][10][13] FAEEs are incorporated into the hair primarily through sebum.[9][14]

-

Meconium: The first stool of a newborn, meconium analysis can reveal in utero alcohol exposure.[15][16][17] The presence of this compound in meconium is an indicator of fetal exposure to ethanol.[15][17]

-

Adipose Tissue: Due to their lipophilic nature, FAEEs accumulate in adipose tissue, which can serve as a postmortem marker for premortem ethanol intake.[8]

2.2. Experimental Protocol: Quantification of this compound in Hair by HS-SPME-GC-MS

The following protocol is a representative example for the analysis of this compound and other FAEEs in hair, based on headspace solid-phase microextraction (HS-SPME) followed by GC-MS.[9][10][18]

Materials:

-

Hair sample (20-50 mg)

-

n-Heptane (for washing)

-

Dimethyl sulfoxide (DMSO)/n-Heptane extraction mixture

-

Deuterated internal standards (e.g., D5-ethyl palmitate)

-

HS-SPME fiber (e.g., PDMS-DVB)

-

GC-MS system

Procedure:

-

Decontamination: Wash the hair sample with n-heptane to remove external contaminants.[9]

-

Extraction:

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the compounds on a suitable capillary column (e.g., DB-5MS).

-

Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

The workflow for this analytical procedure is illustrated in the diagram below.

Quantitative Data and Interpretation

The concentration of this compound and the sum of FAEEs in biological samples correlate with the level of alcohol consumption. The following tables summarize quantitative data from various studies, providing a basis for the interpretation of results.

Table 1: FAEE Concentrations in Hair by Alcohol Consumption Level

| Consumption Level | This compound (ng/mg) | Sum of Four FAEEs* (ng/mg) | Reference(s) |

| Teetotalers | Traces or not detectable | 0.05 - 0.37 | [9][20] |

| Social Drinkers | Not individually specified | 0.20 - 0.85 | [9] |

| Chronic Excessive Drinkers/Alcoholics | 0.35 - 13.5 | 0.65 - 30.60 | [9][10][20] |

*Sum of ethyl myristate, this compound, ethyl oleate, and ethyl stearate.

Table 2: Cut-off Values for FAEEs in Hair Analysis

| Interpretation | Analyte | Cut-off Value (ng/mg) | Hair Segment | Reference(s) |

| Abstinence vs. Repeated Consumption | This compound | 0.12 | 0-3 cm | [21] |

| Abstinence vs. Repeated Consumption | This compound | 0.15 | 0-6 cm | [21] |

| Non-Excessive vs. Chronic Excessive | This compound | 0.35 | 0-3 cm | [21] |

| Non-Excessive vs. Chronic Excessive | This compound | 0.45 | 0-6 cm | [21] |

| Chronic Excessive Consumption | Sum of FAEEs | > 1.0 | Not specified | [13][20] |

Table 3: Analytical Method Performance

| Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Linearity (r²) | Reference(s) |

| HS-SPME-GC-MS | Hair | This compound & other FAEEs | 0.01 - 0.04 ng/mg | Not specified | [10][18] |

| SPME-GC-MS | Hair | This compound & other FAEEs | 0.005 - 0.009 ng/mg | > 0.99 | [22] |

| GC-MS/MS | Hair | This compound | Not specified | > 0.999 | [11][12] |

Table 4: this compound in Meconium for Fetal Alcohol Exposure

| Finding | Value | Reference(s) |

| Sensitivity for detecting any prenatal alcohol exposure | 17% | [15] |

| Specificity for detecting any prenatal alcohol exposure | 100% | [15] |

| Negative correlation with | Pup body and brain weight | [15] |

Clinical Significance and Applications

The measurement of this compound offers significant advantages in various clinical and forensic settings:

-

Monitoring Alcohol Abstinence: In treatment programs, this compound levels in hair can provide an objective measure of a patient's adherence to abstinence over several months.[9][10]

-

Forensic Toxicology: In legal contexts, such as child custody cases or drunk driving offenses, hair analysis for this compound can provide evidence of chronic excessive alcohol consumption.[23][24]

-

Diagnosis of Fetal Alcohol Spectrum Disorders (FASD): The detection of this compound in meconium is a highly specific biomarker for prenatal alcohol exposure, aiding in the early diagnosis of FASD.[15][16][17]

-

Research in Alcohol-Related Pathologies: As a bioactive metabolite, this compound is implicated in the pathophysiology of alcohol-induced organ damage.[3][8] Studying its formation and effects can provide insights into the mechanisms of alcoholic diseases.

Limitations and Considerations

While a robust biomarker, the interpretation of this compound levels should consider potential confounding factors:

-

External Contamination: For hair analysis, the use of alcohol-containing hair products can potentially lead to false-positive results for FAEEs.[14][23] Thorough decontamination of hair samples is crucial.

-

Cosmetic Treatments: Hair treatments such as bleaching and dyeing can reduce the concentrations of alcohol biomarkers in hair.[23][25]

-

Individual Variability: There can be significant individual differences in FAEE concentrations, and a direct correlation with the exact amount of alcohol consumed is not always possible.[9]

Conclusion

This compound is a valuable and well-established biomarker for ethanol consumption. Its detection and quantification, particularly in hair and meconium, provide crucial information for clinical diagnosis, forensic investigation, and research into the mechanisms of alcohol-related disorders. The use of highly sensitive analytical techniques like GC-MS and LC-MS/MS, combined with standardized protocols and appropriate interpretation of quantitative data, ensures the reliability of this compound as an indicator of alcohol intake. As research continues, the role of this compound and other FAEEs in understanding and managing alcohol abuse is expected to expand further.

References

- 1. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. This compound and ethyl oleate are the predominant fatty acid ethyl esters in the blood after ethanol ingestion and their synthesis is differentially influenced by the extracellular concentrations of their corresponding fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. usdtl.com [usdtl.com]

- 9. Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. analysis-of-fatty-acid-ethyl-esters-in-hair-as-possible-markers-of-chronically-elevated-alcohol-consumption-by-headspace-solid-phase-microextraction-hs-spme-and-gas-chromatography-mass-spectrometry-gc-ms - Ask this paper | Bohrium [bohrium.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and this compound (EtPa) in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. EtG and FAEE, the Two Key Alcohol Markers | DNA Legal [dnalegal.com]

- 15. Fatty acid ethyl esters in meconium: A biomarker of fetal alcohol exposure and effect - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fatty Acid Ethyl Esters in Meconium: Are They Biomarkers of Fetal Alcohol Exposure and Effect? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. canfasd.ca [canfasd.ca]

- 18. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. an-optimized-solid-phase-microextraction-and-gas-chromatography-mass-spectrometry-assay-for-the-determination-of-ethyl-palmitate-in-hair - Ask this paper | Bohrium [bohrium.com]

- 20. Comparison of ethyl glucuronide and fatty acid ethyl ester concentrations in hair of alcoholics, social drinkers and teetotallers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. iris.unito.it [iris.unito.it]

- 22. academic.oup.com [academic.oup.com]

- 23. How Reliable Are EtG and EtPa as Markers of Alcohol in Legal Cases? | AttoLife [attolife.co.uk]

- 24. books.rsc.org [books.rsc.org]

- 25. Detox shampoos for EtG and FAEE in hair - Results from in vitro experiments. | Semantic Scholar [semanticscholar.org]

The Dichotomous Role of Ethyl Palmitate in Cellular Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl palmitate, a fatty acid ester, occupies a fascinating and dichotomous position in cellular biology. While demonstrating significant anti-inflammatory properties with therapeutic potential, it is also implicated in cellular lipotoxicity, contributing to tissue damage in various pathological conditions. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular processes. It summarizes key quantitative data, details experimental protocols for investigating its effects, and visualizes the core signaling pathways through which it exerts its influence. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the activities of this intriguing molecule.

Introduction

This compound is the ethyl ester of palmitic acid, a common saturated fatty acid. It is formed endogenously, notably during the non-oxidative metabolism of ethanol, and is also found in various natural sources.[1][2] Its presence and concentration in biological systems can have profound effects on cellular function, steering cells towards either protective or destructive fates depending on the context and cellular environment.

This guide will dissect the two primary and opposing roles of this compound:

-

Anti-inflammatory Agent: this compound has been shown to possess potent anti-inflammatory effects in various preclinical models.[3][4] These effects are largely attributed to its ability to modulate immune cell function, particularly macrophages, and to suppress the production of pro-inflammatory mediators.

-

Inducer of Lipotoxicity: Conversely, as a saturated fatty acid ester, this compound contributes to cellular lipotoxicity, a condition characterized by the accumulation of lipids that leads to cellular dysfunction and death.[5][6] This is particularly relevant in non-adipose tissues and is implicated in the pathogenesis of metabolic diseases.

Understanding the molecular mechanisms that underpin these dual roles is critical for the development of novel therapeutic strategies that can either leverage its anti-inflammatory properties or mitigate its toxic effects.

Anti-inflammatory Role of this compound

This compound exerts its anti-inflammatory effects primarily through the induction of the hepatokine Fetuin-A, which in turn orchestrates a shift in macrophage polarization.

Signaling Pathway: this compound → Fetuin-A → Macrophage M2 Polarization

This compound administration leads to an increase in the hepatic production and secretion of Fetuin-A.[7] Fetuin-A then acts as a signaling molecule that promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[7] This shift is characterized by a decrease in the expression of M1 markers (e.g., CD86) and an increase in the expression of M2 markers (e.g., CD206). The M2 macrophages, in turn, release anti-inflammatory cytokines and contribute to the resolution of inflammation. A key downstream effect of this pathway is the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.[8]

Caption: this compound Anti-Inflammatory Signaling Pathway.

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several animal models. The following tables summarize key findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Endotoxemia in Mice

| Cytokine | Control (LPS only) | This compound (5 ml/kg) + LPS | % Reduction | Reference |

| TNF-α (pg/mL) | ~1800 | ~800 | ~55% | [7] |

| IL-6 (pg/mL) | ~1200 | ~500 | ~58% | [7] |

| IL-1β (pg/mL) | ~150 | ~75 | ~50% | [7] |

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment | Paw Edema Inhibition (%) | PGE2 Level Reduction (%) | Reference |

| This compound | Significant | Significant | [8][9] |

| Indomethacin (Control) | Significant | Significant | [4] |

Experimental Protocols

This model is used to mimic systemic inflammation.

-

Animals: Male Wistar rats or C57BL/6 mice.

-

Materials:

-

Procedure:

-

Administer this compound (e.g., 5 ml/kg) or vehicle control (saline) to the animals via intraperitoneal injection.

-

After a set pre-treatment time (e.g., 30 minutes to 1 hour), induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).[12]

-

At a specified time point post-LPS injection (e.g., 1.5 to 24 hours), collect blood samples via cardiac puncture for cytokine analysis.[2][12]

-

Harvest tissues (liver, lungs) for histological analysis or protein/mRNA expression studies.

-

-

Analysis:

-

Cytokine Quantification: Measure plasma levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[7]

-

NF-κB Expression: Analyze NF-κB p65 subunit levels in nuclear and cytoplasmic fractions of liver and lung tissue lysates by Western blotting.[14][15][16][17]

-

This is a classic model of acute, localized inflammation.

-

Animals: Male Wistar rats.

-

Materials:

-

Procedure:

-

Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.

-

After 30-60 minutes, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4][18] The left hind paw can be injected with saline as a control.[3]

-

Measure the paw volume or thickness at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][4]

-

-

Analysis:

-

Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan-only control group.

-

Optionally, at the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators like prostaglandin E2 (PGE2) by ELISA.[4]

-

Lipotoxic Role of this compound

The lipotoxic effects of this compound are primarily mediated by its hydrolysis to palmitate, which then initiates a cascade of cellular stress responses, particularly in metabolically active cells like hepatocytes and pancreatic acinar cells, as well as in intestinal epithelial cells.

Signaling Pathway: Palmitate-Induced Lipotoxicity and Apoptosis

Excess intracellular palmitate leads to endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[20] This, in turn, causes an increase in cytosolic Ca²⁺ concentration. The elevated Ca²⁺ and ROS levels trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis.[5][6][20]

Caption: Palmitate-Induced Lipotoxicity and Apoptosis Pathway.

Quantitative Data: In Vitro Lipotoxic Effects

The lipotoxic effects of this compound have been documented in various cell culture models.

Table 3: Effect of this compound on Intestinal Epithelial Barrier Function (Caco-2 cells)

| Parameter | Control | This compound (40 µM) | Effect | Reference |

| ROS Production (RFU) | Baseline | Increased | Pro-oxidant | Not specified |

| ZO-1 and Occludin | Continuous at cell borders | Redistributed from cell borders | Barrier disruption | Not specified |

Experimental Protocols

The JC-1 assay is a common method to assess mitochondrial health.

-

Cells: Hepatocytes (e.g., HepG2) or other relevant cell types.

-

Materials:

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound for a specified duration.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C in the dark.[21][22][23]

-

Wash the cells with assay buffer.

-

Measure the fluorescence intensity. JC-1 aggregates in healthy mitochondria emit red fluorescence (~590 nm), while in apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~530 nm).[21][22]

-

-

Analysis:

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

This protocol is used to visualize the integrity of the intestinal epithelial barrier.

-

Cells: Caco-2 cells grown on permeable supports (e.g., Transwell inserts).

-

Materials:

-

This compound.

-

Primary antibodies against ZO-1 and occludin.

-

Fluorescently labeled secondary antibodies.

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., Triton X-100 in PBS).

-

Mounting medium with DAPI.

-

Confocal microscope.

-

-

Procedure:

-

Culture Caco-2 cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

-

Treat the cells with this compound.

-

Fix the cells with 4% PFA.[24]

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding.

-

Incubate with primary antibodies against ZO-1 and occludin.

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Mount the membranes on slides with mounting medium containing DAPI for nuclear counterstaining.

-

-

Analysis:

Implications for Drug Development

The dual nature of this compound presents both opportunities and challenges for drug development.

-

Harnessing Anti-inflammatory Properties: The ability of this compound to promote a switch to an anti-inflammatory M2 macrophage phenotype suggests its potential as a therapeutic for inflammatory diseases. Further research could focus on developing stable analogs or delivery systems that specifically target inflamed tissues to maximize its beneficial effects while minimizing potential lipotoxicity.

-

Mitigating Lipotoxicity: In the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and pancreatitis, where elevated levels of fatty acid esters are detrimental, strategies to inhibit the synthesis or promote the detoxification of this compound could be beneficial.

Conclusion

This compound is a molecule with a complex and context-dependent role in cellular physiology. Its anti-inflammatory properties, mediated through the Fetuin-A/macrophage polarization axis, offer a promising avenue for therapeutic intervention in inflammatory conditions. Conversely, its contribution to lipotoxicity underscores its pathological significance in metabolic diseases. A thorough understanding of the signaling pathways and cellular processes it governs, as facilitated by the experimental approaches detailed in this guide, is essential for advancing our ability to manipulate its activity for therapeutic benefit. Future research should continue to unravel the precise molecular switches that determine the pro-survival or pro-death signaling of this compound in different cellular contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. inotiv.com [inotiv.com]

- 3. inotiv.com [inotiv.com]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of mthis compound and this compound in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory activity of mthis compound and this compound in different experimental rat models (Journal Article) | OSTI.GOV [osti.gov]

- 10. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]

- 11. Plasma endotoxin concentration after an intraperitoneal injection of endotoxin in fed and fasted suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elsevier.es [elsevier.es]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions’ Composition During Progressive Passages of Parental Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Ethyl Palmitate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl palmitate is a fatty acid ethyl ester (FAEE) formed in the body through the non-oxidative metabolism of ethanol.[1] It serves as a specific biomarker for alcohol consumption, and its quantification is crucial in various research and clinical settings, including forensic toxicology and studies on alcohol-induced diseases.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of this compound in biological matrices.[4] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Principle of GC-MS

Gas chromatography (GC) separates volatile and semi-volatile compounds in a sample based on their different partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). The separated compounds then enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This combination allows for the highly specific identification and quantification of target analytes like this compound.

Experimental Protocols

1. Materials and Reagents

-

This compound standard (analytical grade)

-

Deuterated this compound (ethyl-d5-palmitate) as an internal standard (IS)

-

Solvents: n-hexane, dimethyl sulfoxide (DMSO), methanol, ethyl ether (all HPLC or analytical grade)[1][5]

-

Deionized water

-

Sample matrix (e.g., hair, blood, urine)

2. Sample Preparation

Two primary methods for sample preparation are presented: ultrasonication extraction and solid-phase microextraction (SPME).

2.1. Ultrasonication Extraction

This method is suitable for solid samples like hair.

-

Washing: Wash the hair sample twice with n-heptane to remove external contaminants. Dry the sample under a gentle stream of nitrogen.[6]

-

Homogenization: Cut the dried hair into small pieces.[6]

-

Extraction: Weigh approximately 30 mg of the cut hair into a glass vial. Add a known amount of the internal standard (e.g., d5-ethyl palmitate). Add 500 µL of DMSO and 2 mL of n-heptane.[6]

-

Sonication: Sonicate the sample for an extended period (e.g., overnight) to ensure complete extraction.[2][3][7]

-

Phase Separation: After sonication, freeze the sample at -20°C to solidify the DMSO/water phase.[6]

-

Collection: Transfer the liquid n-heptane phase to a new vial.[6]

-

Evaporation: Evaporate the n-heptane to dryness at 40°C under a gentle nitrogen stream.[6]

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

2.2. Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.[8][9]

-

Sample Preparation: Place the prepared sample (e.g., reconstituted extract from ultrasonication or a liquid sample) into a headspace vial.[6]

-

Incubation: Preheat the sample at a specific temperature (e.g., 90°C) for a set time (e.g., 5 minutes) to allow the analytes to partition into the headspace.[6]

-

Extraction: Expose a SPME fiber (e.g., PDMS-DVB) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[6][8][9]

-

Desorption: Inject the fiber into the GC inlet, where the adsorbed analytes are thermally desorbed for analysis.[6]

3. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for this compound analysis. These may need to be optimized for specific instruments and applications.

-

Gas Chromatograph: Agilent 6890 or similar.[6]

-

Mass Spectrometer: Agilent 5973 or similar.[6]

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5][6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

-

Injector Temperature: 260°C.[6]

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 3 minutes.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 250°C.

-

Ramp 3: 30°C/min to 280°C, hold for 4.5 minutes.[6]

-

-

MS Interface Temperature: 280°C.[6]

-

Ion Source Temperature: 230°C.[6]

-

Quadrupole Temperature: 106°C.[6]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

-

This compound: Target ion m/z 88.[4]

-

Internal Standard (d5-ethyl palmitate): Appropriate m/z for the deuterated standard.

-

4. Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound and a constant concentration of the internal standard. A typical calibration range for hair analysis could be from 0.05 to 3 ng/mg.[8][9]

-

Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

-

Calibration Curve: Analyze the calibration standards and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression analysis is typically used. The coefficient of determination (r²) should be ≥ 0.99.[7]

-

Quantification: Analyze the unknown samples and use the calibration curve to determine the concentration of this compound in the samples.

Data Presentation

The following tables summarize the quantitative data from method validation studies for the analysis of this compound.

Table 1: Method Validation Parameters for this compound Quantification.

| Parameter | Result | Reference |

| Linearity Range | 0.05 to 3 ng/mg | [8][9] |

| 120 to 720 pg/mg | [2][3][7] | |

| Coefficient of Determination (r²) | > 0.999 | [2][3][7] |

| 0.9886 | [4][10] | |

| Within-Assay Precision (%CV) | 6.12 - 6.82% | [8][9] |

| Between-Assay Precision (%CV) | 8.58 - 12.53% | [8][9] |

| Accuracy | 95.15 - 109.91% | [8][9] |

| Extraction Recovery | 61.3 - 71.9% (SPME) | [8][9] |

| Close to 100% (Ultrasonication) | [2][3][7] | |

| Limit of Detection (LOD) | 0.01 - 0.04 ng/mg | [1] |

| 0.005 - 0.009 ng/mg | [11] |

Mandatory Visualization

References

- 1. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and this compound (EtPa) in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. uoguelph.ca [uoguelph.ca]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. An Optimized Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry Assay for the Determination of this compound in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. an-optimized-solid-phase-microextraction-and-gas-chromatography-mass-spectrometry-assay-for-the-determination-of-ethyl-palmitate-in-hair - Ask this paper | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Palmitate using Lipase

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of ethyl palmitate, a valuable ester with applications in the cosmetic, food, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods, providing high specificity, mild reaction conditions, and reduced byproduct formation.

Introduction

This compound is an ester formed from the reaction of palmitic acid and ethanol. It functions as an emollient, solvent, and fragrance ingredient. Enzymatic synthesis using lipases (triacylglycerol hydrolases, EC 3.1.1.3) has gained significant attention due to its environmental benefits and high catalytic efficiency. Lipases can be used in both free and immobilized forms, with immobilization offering advantages such as enhanced stability and reusability. This document outlines the key parameters, experimental protocols, and expected outcomes for the lipase-catalyzed synthesis of this compound.

Key Experimental Parameters and Data

The efficiency of the enzymatic synthesis of this compound is influenced by several factors. The following tables summarize quantitative data from various studies, showcasing the impact of different lipases and reaction conditions on product yield.

Table 1: Comparison of Different Lipases for this compound Synthesis

| Lipase Source | Form | Support Matrix (if immobilized) | Reaction System | Max. Conversion/Yield (%) | Reference |

| Candida sp. 99-125 | Immobilized | Surfactant modified cotton membrane | Petroleum ether | 97 | [1] |

| Candida sp. 99-125 | Immobilized | Fabric membrane | Solvent-free | 98 | [2] |

| Thermomyces lanuginosus | Immobilized | Macroporous hydrophobic carrier | Solvent-free | 97 | [3][4] |

| Fermase CALB 10000 | Immobilized | Not specified | Solvent-free (Ultrasound-assisted) | 96.56 | [2][5] |

| Novozym 435 (Candida antarctica) | Immobilized | Acrylic resin | Solvent-free | ~93 | [3] |

| Lipozyme RM IM (Rhizomucor miehei) | Immobilized | Anionic resin | Solvent-free | Not specified | [3] |

| Lipozyme TL IM (Thermomyces lanuginosus) | Immobilized | Silica gel | Solvent-free | Not specified | [3] |

Table 2: Optimized Reaction Conditions for this compound Synthesis

| Lipase | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading (% w/w) | Agitation (rpm) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Immobilized Candida sp. 99-125 | 1:1.3 - 1:1.5 | 40 | 10% (of total reactants) | Shaker | 24 | 97 | [1][2] |

| Immobilized Thermomyces lanuginosus | Not specified | 55 | 2% (of total substrate) | Not specified | Not specified | 97 | [3][4] |

| Fermase CALB 10000 (Ultrasound) | 1:5.5 | 60 | 5.61% | 200 | 2 | 96.56 | [2][5] |

| Novozym 435 | 1:5.5 | 70 | 10.5% | 150 | Not specified | 93 | [3] |

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of this compound.

General Protocol for Lipase-Catalyzed Synthesis of this compound

This protocol is a generalized procedure based on common practices in the literature.

Materials:

-

Palmitic acid

-

Ethanol (anhydrous)

-

Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM, or immobilized Candida sp. 99-125)

-

Organic solvent (e.g., petroleum ether, n-hexane, optional)

-

Molecular sieves (3Å, optional, for water removal)

-

Reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with heating

-

Equipment for analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Reactant Preparation: Accurately weigh palmitic acid and add it to the reaction vessel. Add ethanol in the desired molar ratio (e.g., 1:1 to 1:5.5, acid to alcohol). If using a solvent, add it to the mixture.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 2% to 10% (w/w) of the total substrates.

-

Water Removal (Optional): If operating in a system sensitive to water content, add activated molecular sieves to the reaction mixture to remove the water produced during esterification.[2]

-

Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the desired temperature (e.g., 40-70°C) and agitation speed (e.g., 150-200 rpm).

-

Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress of the reaction. The conversion of palmitic acid to this compound can be determined by techniques such as titration of the remaining free fatty acids or chromatographic analysis (GC-MS or HPLC).

-

Reaction Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation. The enzyme can be washed with a suitable solvent and stored for reuse.

-

Product Purification: The resulting product mixture can be purified to isolate this compound. This may involve washing with water to remove any residual ethanol and catalyst, followed by evaporation of the solvent (if used).[2]

Protocol for Ultrasound-Assisted Synthesis

Ultrasound irradiation can enhance the reaction rate by improving mass transfer.

Materials:

-

Same as the general protocol.

-

Ultrasonic bath or probe sonicator.

Procedure:

-

Reactant and Enzyme Preparation: Prepare the reaction mixture as described in the general protocol and place the reaction vessel in an ultrasonic bath.

-

Ultrasonic Irradiation: Set the desired temperature of the ultrasonic bath (e.g., 60°C). Apply ultrasound at a specific power (e.g., 60-100 W) and duty cycle (e.g., 30-70%).[2]

-

Monitoring and Product Recovery: Follow the same procedures for monitoring the reaction and recovering the product as outlined in the general protocol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

Caption: General workflow for the enzymatic synthesis of this compound.

Lipase Catalytic Mechanism (Ping-Pong Bi-Bi)

The lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism.[6][7]

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of this compound using lipases presents a highly efficient and sustainable method for the production of this valuable ester. By optimizing key parameters such as the choice of lipase, temperature, substrate molar ratio, and enzyme loading, high conversion rates exceeding 95% can be achieved.[2] The use of immobilized enzymes further enhances the economic viability of the process by allowing for catalyst reuse. The protocols and data presented herein provide a solid foundation for researchers and professionals to develop and implement robust enzymatic synthesis processes for this compound.

References

Application Notes and Protocols for the Use of Ethyl Palmitate as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of ethyl palmitate as an internal standard in chromatographic analysis, particularly for the quantification of fatty acid ethyl esters (FAEEs). The primary application highlighted is the determination of FAEEs in hair samples as a long-term biomarker for chronic excessive alcohol consumption. The methodologies described are applicable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids.[1][2] Their presence and concentration in various biological matrices, such as hair, can provide a retrospective window into an individual's alcohol consumption patterns.[1][3] Among the various FAEEs, this compound is a prominent analyte.

The use of an internal standard is crucial in analytical chromatography to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. This compound, or its deuterated analog (e.g., this compound-d5), is frequently employed as an internal standard in the analysis of other FAEEs. This document outlines detailed protocols for its application in both GC-MS and LC-MS/MS workflows.

Properties of this compound

| Property | Value |

| Chemical Formula | C18H36O2 |

| Molar Mass | 284.48 g/mol |

| Appearance | Colorless to white waxy solid |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, heptane, and methanol. |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAEEs in Hair

This protocol details the analysis of four major FAEEs (ethyl myristate, this compound, ethyl oleate, and ethyl stearate) in hair samples using this compound (or a deuterated analog) as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and GC-MS.

3.1.1. Materials and Reagents

-

Ethyl myristate, this compound, ethyl oleate, ethyl stearate standards

-

This compound-d5 (or other suitable deuterated FAEE) as internal standard

-

Dimethyl sulfoxide (DMSO)

-

n-Hexane or n-Heptane

-

Methanol

-

Deionized water

-

Blank hair samples for calibration standards and quality controls

3.1.2. Sample Preparation

-

Decontamination: Wash 20-50 mg of hair samples sequentially with deionized water and n-heptane to remove external contaminants.[4] Allow the hair to dry completely.

-

Milling: Cut the washed and dried hair into small pieces (approximately 1 mm).

-

Extraction:

-

To the milled hair sample in a suitable vial, add 1 mL of a known concentration of the internal standard solution (e.g., this compound-d5 in an organic solvent).

-

Add 1 mL of DMSO and 2 mL of n-hexane (or n-heptane).[1]

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (n-hexane/n-heptane) to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

3.1.3. HS-SPME-GC-MS Analysis

-

SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)

-

Incubation Temperature: 94°C[5]

-

Incubation Time: 60 minutes[5]

-

GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C for 1 minute

-

Ramp: 7°C/minute to 250°C

-

Hold: 5 minutes at 250°C

-

-

Carrier Gas: Helium

-

MS Interface Temperature: 250°C

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

3.1.4. Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the target FAEEs to the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for FAEEs in Dried Blood Spots

This protocol describes the determination of FAEEs in dried blood spots (DBS) using LC-MS/MS with an appropriate internal standard like ethyl heptadecanoate. While this specific example uses a different internal standard, the workflow is directly adaptable for this compound.

3.2.1. Materials and Reagents

-

FAEE standards (including this compound)

-

Ethyl heptadecanoate (or this compound-d5) as internal standard

-

Acetonitrile

-

Formic acid

-

Deionized water

-

Blank blood for preparing DBS calibrators and QCs

3.2.2. Sample Preparation

-

DBS Punching: Punch out a 3 mm disc from the dried blood spot sample.

-

Extraction:

-

Place the disc in a microcentrifuge tube.

-

Add 100 µL of the internal standard solution in acetonitrile.

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

3.2.3. LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

Start with 50% B

-

Linearly increase to 95% B over 5 minutes

-

Hold at 95% B for 2 minutes

-

Return to 50% B and equilibrate for 3 minutes

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

3.2.4. Data Analysis

Similar to the GC-MS method, quantification is based on a calibration curve constructed from the peak area ratios of the analytes to the internal standard.

Data Presentation

The following tables summarize quantitative data from various studies utilizing this compound as an analyte or in conjunction with an internal standard for FAEE analysis.

Table 1: GC-MS Method Validation Parameters for FAEEs in Hair

| Parameter | Ethyl Myristate | This compound | Ethyl Oleate | Ethyl Stearate | Reference |

| Linear Range (ng/mg) | 0.05 - 2.4 | 0.05 - 13.5 | 0.05 - 7.7 | 0.05 - 3.85 | [1] |

| LOD (ng/mg) | 0.015 | 0.02 | 0.04 | 0.01 | [4] |

| LOQ (ng/mg) | 0.05 | 0.07 | 0.12 | 0.04 | [4] |

| Intra-assay Precision (%CV) | 15.7 | 6.6 | 5.9 | 3.5 | [4] |

| Accuracy (%) | - | 95.15 - 109.91 | - | - | [5] |

| Recovery (%) | - | 61.3 - 71.9 | - | - | [5] |

Table 2: LC-MS/MS Method Validation Parameters for FAEEs in Dried Blood Spots

| Parameter | Ethyl Myristate | This compound | Ethyl Oleate | Ethyl Stearate | Reference |

| LLOQ (ng/mL) | 15 | 15 | 15 | 37 | [6] |

| Mean Peak Conc. (ng/mL) | 14 ± 4 | 144 ± 35 | 125 ± 55 | 71 ± 21 | [6] |

Table 3: Linearity and Recovery Data from an LC-MS/MS Method for EtPa in Hair

| Parameter | Value | Reference |

| Linearity Range (pg/mg) | 120 - 720 | [7] |

| Coefficient of Determination (r²) | > 0.999 | [7] |

| Extraction Recovery (%) | ~100 | [7] |

Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS protocols.

Caption: GC-MS workflow for FAEE analysis in hair.

Caption: LC-MS/MS workflow for FAEE analysis in DBS.

References

- 1. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Bournemouth University Research Online [BURO] - Influence of alcohol containing and alcohol free cosmetics on FAEE concentrations in hair. A performance evaluation of this compound as sole marker, versus the sum of four FAEEs. [eprints.bournemouth.ac.uk]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: Ethyl Palmitate in Drug Delivery Systems

Introduction